1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide
Overview
Description
1-Methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide (NMPI) is a novel extended π-conjugated Stilbazolium chromophore . It has been synthesized and grown via solvent evaporation solution growth . The material composition was identified using proton NMR analysis, and the FTIR results demonstrate the presence of vinyl groups through their respective vibrational modes .
Synthesis Analysis
The NMPI material was synthesized using the condensation reaction method .Molecular Structure Analysis
Structural analysis indicated that the NMPI material is crystallized in the centrosymmetric space group P-1 and triclinic crystal pattern . In the crystalline structure of NMPI, a hydrogen bond was observed between the 3-nitro benzaldehyde and 1,4-dimethyl pyridinium iodide with π‒conjugated chromophore .Chemical Reactions Analysis
The NMPI material was grown into a single crystal by the solvent evaporation method . The solubility of the NMPI material was taken at different temperatures with a mixture of solvent Methanol: Acetonitrile (1:1) .Physical And Chemical Properties Analysis
The UV‒Vis‒NIR can be used to analyze the linear optical properties of NMPI . The photoluminescence spectrum reveals a broad emission peak observed at 543 nm indicating green-light emission with a band gap value is 2.28 eV . The DSC, TG, and DTA analyses were used to examine the thermal behavior of the NMPI crystal .Mechanism of Action
properties
IUPAC Name |
1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2.HI/c1-15-9-7-12(8-10-15)5-6-13-3-2-4-14(11-13)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b6-5+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYAWLZWQIEKHW-IPZCTEOASA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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